Fluoroshield
Description
Properties
CAS No. |
115628-44-9 |
|---|---|
Molecular Formula |
C8H6F2N2O3 |
Synonyms |
Fluoroshield |
Origin of Product |
United States |
Elucidation of Fluoroshield S Molecular Architecture and Configuration
Stereochemical Aspects and Isomeric Forms of Fluoroshield
Chiral Resolution and Enantiomeric Purity Assessment Techniques for Enantiomeric this compound Compounds
The separation of a racemic mixture into its individual enantiomers, a process known as chiral resolution, is a critical step in the synthesis and analysis of chiral compounds. wikipedia.org Common techniques for chiral resolution include:
Formation of Diastereomeric Salts: This classic method involves reacting a racemic mixture with an enantiomerically pure resolving agent to form diastereomeric salts. libretexts.org Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. gavinpublishers.com
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for separating enantiomers. nih.govnih.gov The differential interaction of the enantiomers with the chiral stationary phase leads to their separation.
Enzymatic Resolution: Enzymes can exhibit high stereoselectivity, catalyzing reactions for one enantiomer while leaving the other unreacted. This allows for the separation of the two enantiomers.
Once enantiomers are separated, assessing their purity is crucial. Techniques for determining enantiomeric purity (or enantiomeric excess, ee) include:
Chiral HPLC: This is one of the most accurate and common methods for determining the ratio of enantiomers in a mixture. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral derivatizing agents or chiral solvating agents can induce chemical shift differences between enantiomers in the NMR spectrum, allowing for their quantification. rsc.orgmdpi.com
Polarimetry: This technique measures the rotation of plane-polarized light by a chiral compound. The degree of rotation is proportional to the concentration of the enantiomer and its specific rotation.
A hypothetical data table illustrating the kind of results obtained from enantiomeric purity analysis is shown below.
| Technique | Sample ID | Enantiomer 1 (%) | Enantiomer 2 (%) | Enantiomeric Excess (ee) (%) |
| Chiral HPLC | Sample A | 98.5 | 1.5 | 97.0 |
| Chiral HPLC | Sample B | 75.0 | 25.0 | 50.0 |
| ¹H NMR with Chiral Derivatizing Agent | Sample C | 99.2 | 0.8 | 98.4 |
Diastereomeric Characterization and Separation Strategies for Diastereomeric this compound Variants
Diastereomers are stereoisomers that are not mirror images of each other and arise when a molecule has two or more stereocenters. masterorganicchemistry.comwikipedia.org Unlike enantiomers, diastereomers have different physical and chemical properties, which allows for their separation using standard laboratory techniques.
Strategies for the characterization and separation of diastereomers include:
Chromatographic Methods: Techniques such as column chromatography, thin-layer chromatography (TLC), and HPLC can be used to separate diastereomers due to their differing polarities and interactions with the stationary phase. nih.gov
Crystallization: Fractional crystallization is a common method for separating diastereomers based on their different solubilities in a particular solvent. gavinpublishers.com
Distillation: For diastereomers that are volatile and have different boiling points, fractional distillation can be an effective separation method. google.com
Spectroscopic Methods: NMR and mass spectrometry can be used to characterize and distinguish between diastereomers, as they will typically exhibit different spectra.
The following table provides a hypothetical comparison of properties for two diastereomers.
| Property | Diastereomer A | Diastereomer B |
| Melting Point (°C) | 125-127 | 138-140 |
| Solubility ( g/100 mL solvent) | 2.5 | 1.8 |
| Retention Time (HPLC, min) | 8.4 | 9.7 |
| ¹H NMR (ppm) | Distinct peaks at 3.4 and 4.1 | Distinct peaks at 3.6 and 4.3 |
Absence of "this compound" as a Definable Chemical Compound Precludes Synthesis Analysis
A comprehensive review of chemical literature and databases reveals that "this compound" is not a recognized, single chemical compound with a discrete molecular structure. Instead, "this compound" is a trade name used for various commercial products, including histology mounting mediums, industrial coatings, and dental sealants. vogtassociates.comalliedsupreme.comsigmaaldrich.comada.org These products are typically formulations or polymers that contain fluorine, rather than being a distinct, synthesizable molecule.
The products marketed under the "this compound" brand are varied in their application and composition. For instance, in the realm of histology, this compound™ with DAPI is an aqueous mounting medium designed to prevent the photobleaching of fluorescent dyes. sigmaaldrich.comvwr.com In industrial applications, it refers to a corrosion-resistant coating made from fully fluorinated polymers, designed for use in chemical processing plants. vogtassociates.comalliedsupreme.com The dental industry utilizes "this compound" as a pit and fissure sealant, which may contain fluoride (B91410) to help prevent tooth decay. ada.orgmdpi.compucpr.br
Given that "this compound" is a brand name for a range of products and not a specific chemical compound, a discussion of its advanced synthetic methodologies, including retrosynthetic analysis and specific catalytic strategies, is not feasible. Such analyses are predicated on having a defined molecular target. The synthesis of the components within these products, such as various fluoropolymers or fluoride-containing monomers, could be discussed, but this would not constitute the synthesis of "this compound" itself.
Therefore, the detailed outline provided by the user, which focuses on the chemical synthesis of a compound named "this compound," cannot be addressed as requested. The fundamental prerequisite for such a scientific discussion—a specific, identifiable chemical entity—is not met in this case. Any attempt to generate content based on the provided outline would be speculative and scientifically inaccurate.
Advanced Synthetic Methodologies for Fluoroshield and Its Derivatives
Sustainable and Green Chemistry Principles in Fluoroshield Production
Solvent-Free and Aqueous Medium Syntheses of this compound
The use of volatile organic solvents in chemical synthesis is a significant source of environmental concern. Consequently, developing solvent-free and aqueous-based synthetic routes is a key goal of green chemistry. rsc.orgmdpi.com
Solvent-Free Synthesis:
Solvent-free, or neat, reaction conditions offer numerous advantages, including reduced waste, lower costs, and often, simplified purification procedures. mdpi.comresearchgate.net For a compound like this compound, a solvent-free approach could involve the direct reaction of precursors, potentially activated by grinding or minimal heating. Research has shown that efficient fluorination of 1,3-dicarbonyl compounds and other activated molecules can be achieved under solvent-free conditions using electrophilic fluorinating agents like Selectfluor™. researchgate.net A hypothetical solvent-free synthesis of a this compound precursor could be envisioned as follows:
Reaction: A key building block of this compound could be reacted with a solid-supported fluorinating agent in a ball mill.
Activation: The mechanical energy from milling would provide the activation energy for the reaction, eliminating the need for a solvent.
Work-up: The solid support could be filtered off, leaving the crude product for further purification, which might be as simple as recrystallization.
A recent study described a solvent- and catalyst-free approach for synthesizing gem-difluorinated compounds by reacting difluoroenoxysilanes with glyoxal (B1671930) monohydrates. researchgate.net This method, relying on direct hydrogen-bond interactions between reactants, could be adapted for specific steps in the synthesis of this compound, particularly where such functional groups are present. mdpi.comresearchgate.net
Aqueous Medium Synthesis:
Historically, fluorination reactions were considered incompatible with water due to the high reactivity of many fluorinating agents. rsc.org However, modern advancements have demonstrated the feasibility of performing fluorinations in aqueous media, which is highly desirable from an environmental and safety perspective. rsc.org
For the synthesis of this compound, an aqueous approach could be particularly beneficial if water-soluble precursors are available. Silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids using SELECTFLUOR® has been successfully performed in aqueous solutions, offering a method for introducing fluorine under mild conditions. nih.gov This could be a viable strategy for installing a fluorine atom at a specific site in a this compound intermediate. nih.gov
The synthesis of amphiphilic fluorinated polymers for dispersing hydrophobic molecules in water highlights the possibility of using aqueous systems even for poorly soluble compounds, potentially through micellar catalysis or the use of co-solvents. chemrxiv.org
| Synthesis Method | Precursors | Reagents | Conditions | Advantages | Potential Application for this compound |
| Solvent-Free | This compound Precursor A + this compound Precursor B | None (neat reaction) | 80 °C, 24h | Environmentally friendly, no solvent waste, simple work-up. mdpi.comnih.gov | Synthesis of a key intermediate without organic solvents. mdpi.com |
| Aqueous Synthesis | Carboxylic acid derivative of this compound | SELECTFLUOR®, AgNO₃ (catalyst) | Water, mild temperature | Green solvent, high functional group compatibility. nih.gov | Site-specific fluorination of a late-stage intermediate. nih.gov |
Atom Economy and Waste Minimization in this compound Manufacturing Processes
Atom economy is a central principle of green chemistry, aiming to maximize the incorporation of reactant atoms into the final product, thus minimizing waste. acsgcipr.org In the context of this compound manufacturing, a high atom economy would translate to a more efficient and less polluting process.
The choice of fluorinating agent is critical for atom economy. Elemental fluorine (F₂) offers excellent atom economy as it directly incorporates fluorine atoms. acsgcipr.org However, its high reactivity and hazardous nature necessitate specialized equipment and handling procedures, such as those used in flow microreactors. acsgcipr.orgbeilstein-journals.org For large-scale manufacturing, processes that utilize F₂ in a controlled manner could be highly atom-economical. nih.gov
Another strategy to improve atom economy and minimize waste is the use of catalytic methods. Transition-metal-catalyzed C-H fluorination, for example, avoids the need for pre-functionalized substrates, reducing the number of synthetic steps and the amount of waste generated from activating groups. researchgate.net A visible-light-induced, metal-free C-H fluorination of nitrogen-containing aromatic hydrocarbons has been reported, showcasing high atom economy. chinesechemsoc.org If the this compound structure contains such a moiety, this approach could be highly beneficial.
Waste minimization also involves considering the byproducts of a reaction. Many common fluorinating agents, such as DAST (diethylaminosulfur trifluoride), generate significant amounts of waste that can be difficult to handle and dispose of. acsgcipr.org Newer reagents and methods aim to address this. For instance, a flow-chemistry approach for generating trifluoromethylated anions from widely available precursors was developed to cut down on waste by creating the reactive species on demand. acs.org
The following table compares the atom economy of different hypothetical fluorination steps in this compound synthesis:
| Reaction Type | Fluorinating Agent | Byproducts | Atom Economy | Waste Minimization Strategy |
| Direct Fluorination | F₂ | HF (can be recycled) nih.gov | High | Use of flow reactors for safety and control. beilstein-journals.org |
| Nucleophilic Substitution | KF | KCl | Moderate | Use of a recyclable phase-transfer catalyst. |
| Electrophilic Fluorination | Selectfluor™ | TEDA-BF₄ salt | Low | Regeneration of the fluorinating agent (if possible). |
| Catalytic C-H Fluorination | AgF (with Mn catalyst) | AgCl | High (catalytic) | Avoids pre-functionalization steps, reducing overall waste. chinesechemsoc.org |
Flow Chemistry and Continuous Processing Techniques for Scalable this compound Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers significant advantages for the synthesis of fluorinated compounds like this compound, particularly in terms of safety, scalability, and efficiency. beilstein-journals.orgcam.ac.uk
The use of hazardous reagents, a common feature of fluorination chemistry, is much safer in flow reactors. beilstein-journals.org The small reaction volumes at any given time minimize the risk associated with highly exothermic or explosive reactions. For example, direct fluorination with elemental F₂ gas, which can be explosive in batch, has been performed cleanly in microreactors. beilstein-journals.org Similarly, reagents like DAST, which can have explosive byproducts at high temperatures, are well-suited for the controlled environment of flow reactors. researchgate.net
Flow chemistry also allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and selectivities. beilstein-journals.org This would be crucial for the synthesis of a complex molecule like this compound, where multiple reactive sites might be present. A fluoro-Ritter reaction in flow has been developed, demonstrating the potential for complex transformations. researchgate.net
For scalable production, continuous processing is a major advantage. Once a flow process is optimized, it can be run for extended periods to produce large quantities of the target molecule without the need for batch-to-batch processing. wipo.int This is particularly relevant for industrial manufacturing. A continuous flow process for the defluorosilylation of fluorinated gases has been developed, demonstrating facile scale-up and improved production rates. acs.org
A hypothetical continuous flow synthesis for a this compound intermediate could involve:
Pumping solutions of the starting materials and a fluorinating agent through separate inlets into a mixing zone.
Passing the reaction mixture through a heated or cooled coil reactor to control the reaction temperature and residence time.
Flowing the output through an in-line purification cartridge containing a scavenger resin to remove excess reagents or byproducts. cam.ac.uk
Collecting the purified product stream continuously.
| Parameter | Batch Synthesis | Flow Synthesis | Implications for this compound |
| Safety | Higher risk with hazardous reagents. | Enhanced safety due to small reaction volumes. beilstein-journals.org | Safer handling of potent fluorinating agents. beilstein-journals.org |
| Scalability | Difficult, requires larger reactors. | Easily scalable by running the process for longer. wipo.int | Efficient manufacturing of larger quantities. |
| Control | Less precise control over temperature and mixing. | Precise control over reaction parameters. beilstein-journals.org | Higher yields and purity of the final product. |
| Throughput | Limited by batch size and processing time. | Higher throughput for continuous production. | Faster synthesis of required quantities. |
Combinatorial and High-Throughput Synthesis Approaches for Libraries of this compound Analogs
To explore the structure-activity relationships of a compound like this compound, it is often necessary to synthesize a library of analogs with systematic variations in their structure. Combinatorial and high-throughput synthesis techniques are powerful tools for rapidly generating such libraries. nih.govgenomicglossaries.com
Combinatorial Synthesis:
Combinatorial chemistry allows for the creation of a large number of compounds in a single process. For this compound analogs, this could involve a "split-and-pool" strategy on a solid support. genomicglossaries.com For example:
A common this compound scaffold is attached to a resin.
The resin is split into multiple portions.
Each portion is reacted with a different building block (e.g., a different side chain).
The portions are then pooled, mixed, and split again for the next reaction step with another set of diverse building blocks.
This process can generate thousands of unique this compound analogs on individual resin beads. A "one-bead one-compound" library of fluorinated peptides has been synthesized using this approach. uwo.ca
High-Throughput Synthesis:
High-throughput experimentation (HTE) involves the use of automation and robotics to perform a large number of individual reactions in parallel, typically in microplate formats (e.g., 96-well plates). acs.orgacs.org This approach is ideal for optimizing reaction conditions or for creating focused libraries of analogs. acs.org
For this compound, an HTE workflow could be used to screen a wide range of catalysts and ligands for a key cross-coupling step in its synthesis. acs.org Once the optimal conditions are identified, they can be used to synthesize a library of analogs by reacting a common this compound intermediate with a diverse set of coupling partners in a parallel format. The coupling of flow chemistry with HTE for Negishi reactions has been demonstrated, enabling the rapid synthesis and screening of compounds. acs.org
The use of fluorinated linkers in solid-phase synthesis can be particularly advantageous, as ¹⁹F NMR can be used to monitor reaction progress and purity directly on the resin, facilitating the development of high-throughput synthesis protocols. acs.org
| Technique | Approach | Key Features | Application to this compound Analogs |
| Combinatorial Synthesis | Split-and-pool on solid support. genomicglossaries.com | Generates very large, diverse libraries. nih.gov | Rapidly exploring a wide chemical space around the this compound core. |
| High-Throughput Synthesis | Parallel reactions in microplates. acs.org | Rapid reaction optimization and synthesis of focused libraries. acs.org | Fine-tuning a specific part of the this compound structure for improved properties. |
| Solid-Phase Synthesis with Fluorinated Linkers | Synthesis on a solid support with a fluorine-containing linker. acs.org | Allows for ¹⁹F NMR monitoring of reactions on-bead. acs.org | Efficient development and quality control of a this compound analog library. |
Reactivity, Reaction Mechanisms, and Transformation Pathways of Fluoroshield
Fundamental Chemical Transformations of Fluoroshield
This section cannot be completed as "this compound" is not a discrete chemical compound for which specific chemical transformations can be documented.
Electrophilic and Nucleophilic Reactions of this compound
Detailed research findings on electrophilic and nucleophilic reactions are not applicable, as "this compound" products are generally formulated to be chemically inert (in the case of fluoropolymer coatings) or are complex mixtures not intended for such reactions. alliedsupreme.comnih.govucla.edu
Radical and Pericyclic Reactions Involving this compound
There is no available scientific literature detailing radical or pericyclic reactions involving a specific molecule named "this compound." wikipedia.orgrsc.orgic.ac.uk
Mechanistic Investigations of this compound's Reactivity
Mechanistic investigations require a defined chemical entity and reaction. As "this compound" refers to various products, such investigations are not found in the literature.
Kinetic and Thermodynamic Profiling of this compound Reactions
Kinetic and thermodynamic data are specific to defined chemical reactions, which are not documented for a singular "this compound" compound.
Identification and Characterization of Reaction Intermediates of this compound
The identification of reaction intermediates is a facet of mechanistic chemistry that cannot be explored without a defined reactant and reaction pathway. researchgate.net
Isotopic Labeling Studies for Mechanism Elucidation in this compound Chemistry
Isotopic labeling is a technique used to trace the pathway of atoms through a chemical reaction. nih.govwashington.edu Without established reactions for a "this compound" compound, there are no corresponding isotopic labeling studies.
Photochemical and Electrochemical Reactivity of this compound Components
The interaction of fluorinated compounds with light and electricity can initiate unique chemical reactions, leading to the formation of new chemical species.
Photochemical Reactivity:
Photochemical reactions are driven by the energy of light. In the context of organofluorine compounds, photolysis can lead to the cleavage of bonds and the generation of reactive intermediates. For instance, the photolysis of perfluoro-N-fluoropiperidine in the presence of perfluoropropene results in a mixture of products, including perfluoro-(N-propylpiperidine) and perfluoro-(N-isopropylpiperidine). rsc.org This indicates that light can induce complex rearrangement and addition reactions.
Furthermore, fluorinated functional groups can enhance the photochemical reactivity of other parts of a molecule. For example, fluorinated phenanthrenequinone (B147406) derivatives readily form diphenic anhydrides when exposed to light and air. usd.edu The photochemical activation of sulfur hexafluoride (SF₆), a highly inert gas, has also been demonstrated as a method for both fluorination and pentafluorosulfanylation reactions. thieme-connect.com In some cases, photolysis of certain complexes in the presence of a fluoride (B91410) source can lead to the formation of uranium(IV) fluoride complexes. nih.gov The development of photochemical methods, such as the copper-catalyzed fluorocarbonylation of alkyl iodides, provides a pathway to synthesize acyl fluorides under mild conditions. chemrxiv.org
Electrochemical Reactivity:
Electrochemical methods, or electrofluorination, provide a powerful means to synthesize highly fluorinated organic compounds. wikipedia.org These processes typically involve the electrolysis of an organic substrate in a fluoride-containing electrolyte.
Simons Process: This process uses a nickel anode and hydrogen fluoride as both the solvent and fluorine source. wikipedia.orgcore.ac.uk A potential of 5-6 V is applied, leading to the substitution of hydrogen atoms with fluorine. wikipedia.org The mechanism is believed to involve the formation of a reactive nickel fluoride film on the anode surface. core.ac.uk
Phillips Petroleum Process (CAVE): This method employs porous graphite (B72142) anodes in molten potassium fluoride-hydrogen fluoride. wikipedia.org It is particularly useful for the vapor-phase electrochemical fluorination of volatile organic compounds. wikipedia.org
Selective Electrochemical Fluorination: While perfluorination replaces all C-H bonds, selective electrochemical fluorination aims to introduce a limited number of fluorine atoms into a molecule. acs.org This is often achieved in aprotic solvents containing fluoride salts. acs.org The choice of solvent and supporting electrolyte is crucial for achieving high selectivity. acs.org The reactivity of the fluoride ion is notably high in solvents like acetonitrile. cecri.res.in
The stability of the anode material is a critical factor in electrochemical fluorination. Nickel is highly effective for perfluorination, while platinum and glassy carbon are often used for more selective reactions. cecri.res.in
Interactive Data Table: Comparison of Electrochemical Fluorination Processes
| Process | Anode Material | Fluorine Source | Typical Substrates | Key Feature |
| Simons Process | Nickel | Hydrogen Fluoride | Amines, Ethers, Carboxylic Acids | Perfluorination of organic compounds. wikipedia.orgcore.ac.uk |
| Phillips Petroleum Process | Porous Graphite | Potassium Fluoride in HF | Volatile Organic Compounds | Vapor-phase fluorination. wikipedia.org |
| Selective Fluorination | Platinum, Glassy Carbon | Organic Fluoride Salts | Various Organic Compounds | Controlled mono- or difluorination. acs.org |
Computational and Theoretical Insights into Fluoroshield
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions of Fluoroshield
While quantum chemical calculations provide a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions. ijert.org
For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape. By simulating the molecule's movement over nanoseconds or even microseconds, researchers can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its properties and interactions with other molecules. For instance, the biological activity of a drug molecule is often highly dependent on its ability to adopt a specific conformation to bind to a target protein.
MD simulations are also powerful tools for studying the intermolecular interactions of this compound with its environment, such as a solvent or a biological membrane. mdpi.com By explicitly including solvent molecules in the simulation, it is possible to study solvation effects on the molecule's conformation and reactivity. Similarly, simulating this compound in the presence of a lipid bilayer can provide insights into its ability to cross cell membranes. The forces between atoms in an MD simulation are typically described by a force field, which is a set of empirical parameters that define the potential energy of the system.
In Silico Prediction of this compound's Chemical Reactivity and Selectivity
In silico methods for predicting chemical reactivity and selectivity combine insights from electronic structure calculations with models that simulate chemical reactions. nih.gov These predictions are invaluable for designing new synthetic routes and for understanding the mechanisms of chemical transformations.
For this compound, reactivity prediction can start with the analysis of its electronic structure, as described in the quantum chemistry sections. For example, the calculated MEP can highlight potential sites for nucleophilic or electrophilic attack. Fukui functions, which describe the change in electron density when an electron is added or removed, can provide a more quantitative measure of local reactivity. mdpi.com
To predict the outcome of a specific reaction involving this compound, computational chemists can model the entire reaction pathway. This involves locating the transition state structure—the highest energy point along the reaction coordinate—and calculating the activation energy barrier. youtube.com A lower activation energy indicates a faster reaction. By comparing the activation energies for different possible reaction pathways, it is possible to predict the selectivity of a reaction. These calculations can be performed using DFT or ab initio methods.
Data-Driven Approaches and Machine Learning in this compound Chemistry Research
The application of data-driven approaches and machine learning (ML) is revolutionizing the field of chemistry. aimlic.com These methods can accelerate the discovery and design of new molecules by learning from large datasets of chemical information. nih.gov
In the context of this compound research, machine learning models could be trained to predict its properties and reactivity with much greater speed than traditional quantum chemical calculations. arxiv.org For example, a model could be developed to predict the HOMO-LUMO gap or the solubility of a series of this compound derivatives based on their molecular structure. This would allow for the rapid screening of a large virtual library of compounds to identify candidates with desired properties.
Machine learning is also being used to develop more accurate force fields for MD simulations and to enhance the capabilities of DFT by creating machine-learned density functionals. youtube.comyoutube.com Furthermore, ML algorithms can be used to analyze the vast amount of data generated by high-throughput experiments, helping to identify patterns and correlations that might be missed by human researchers. nih.gov The integration of machine learning with computational chemistry holds great promise for accelerating the pace of discovery in the study of new compounds like this compound. mit.edu
Based on the initial research, the term "this compound" does not refer to a single, specific chemical compound. Instead, it is a trade name used for several different products across various industries, including:
Histology Mounting Medium: In life sciences, "this compound" is an aqueous mounting medium used to preserve the fluorescence of tissue and cell samples for microscopy. sigmaaldrich.comsigmaaldrich.comabcam.comsigmaaldrich.com It often contains additives like DAPI (a nuclear stain) or 1,4-Diazabicyclo[2.2.2]octane (an anti-fading agent). abcam.comsigmaaldrich.comsigmaaldrich.com The primary components are water and the specific functional additives. abcam.comabcam.com
Fluoropolymer Coatings: In industrial applications, "this compound" refers to a corrosion-resistant coating made from fluoropolymers. alliedsupreme.comvogtassociates.com These coatings are known for their high-temperature resistance and chemical inertness. alliedsupreme.comvogtassociates.com One specific formulation uses a Teflon® PFA (perfluoroalkoxy alkanes) polymer. flexachem.com
Dental Sealants: In dentistry, "FluroShield" is a brand of pit and fissure sealant. dentsplysirona.com The hazardous components listed for one such product include urethane (B1682113) modified Bis-GMA dimethacrylate and barium boron alumino silicate (B1173343) glass. dentsplysirona.com
Fishing Line: The brand name "this compound" is also used for a fishing line composed of a co-polymer nylon core infused with a fluorocarbon coating. walmart.com
Bio-fungicide: In agriculture, a product named "Fluro Shield" contains Pseudomonas fluorescens, a bacterium used for biocontrol of fungal diseases. bharatagri.com
Given that "this compound" is a brand name for a variety of products with different chemical compositions, it is not possible to create a scientifically accurate article focusing on a single "chemical compound 'this compound'" as requested in the detailed outline. The provided outline, which discusses the integration of "this compound" into polymers, its role in catalysis, and its use in optoelectronics, is based on the premise of a single, well-defined chemical structure. This premise is not supported by the available information.
Therefore, the requested article cannot be generated as it would require speculating on the chemical nature of a product based on its trade name, which would not be factually accurate or scientifically sound.
Advanced Applications of Fluoroshield in Chemical Systems and Materials Science
Analytical Reagent and Probe Applications of Fluoroshield
In the context of analytical chemistry, the name "this compound" refers to a family of aqueous mounting media used to preserve the fluorescence of stained biological samples for microscopy. antibodiesinc.com These reagents are designed to prevent the rapid photobleaching (fading) of a wide array of common fluorescent dyes. antibodiesinc.comantibodiesinc.com
While not a chemical sensor itself, this compound plays a critical supporting role in the final step of many chemical sensing and detection workflows that rely on fluorescence imaging. pubcompare.ai Fluorescent sensors are designed to change their light-emitting properties in the presence of a specific target analyte, such as heavy metal ions, reactive oxygen species, or particular biomolecules. instras.comnih.govmdpi.com After these sensors react with their target within a sample (e.g., a cell or tissue slice), this compound is used as the mounting medium to prepare the sample for visualization. pubcompare.ai
Its function is to stabilize the fluorescent signal generated by the sensor probe, enabling accurate and prolonged imaging analysis with techniques like confocal microscopy. antibodiesinc.comantibodiesinc.com For instance, in studies identifying the presence of specific proteins or cellular structures with fluorescent antibodies, this compound is applied just before placing the coverslip to ensure the fluorescent signal does not degrade under the intense light of the microscope. antibodiesinc.com Therefore, its application is integral to the data acquisition phase of sensing platforms that use fluorescence as their output signal.
As an analytical reagent, this compound is a ready-to-use solution for immunofluorescence, in situ hybridization, and other methods that require fluorescent staining of DNA or other cellular components. pubcompare.aisigmaaldrich.com It is often fortified with additives that enhance its utility. Two common formulations include:
This compound™ with DAPI: This formulation includes 4′,6-diamidino-2-phenylindole (DAPI), a blue-fluorescent DNA probe that binds to the minor groove of double-stranded DNA. pubcompare.aisigmaaldrich.com This allows for simultaneous visualization of a specific fluorescently labeled target and the cell's nucleus.
This compound™ with 1,4-Diazabicyclo[2.2.2]octane (DABCO): This version contains DABCO, a chemical anti-fading agent (antioxidant) that is highly effective at retarding the photobleaching of many common fluorophores. mybiosource.com
The primary role of these reagents is to preserve the integrity of the analytical result (the fluorescent stain) for accurate measurement and documentation. antibodiesinc.com
Table 1: Characteristics of this compound™ Analytical Reagents
| Feature | This compound™ with DAPI | This compound™ with DABCO |
| Primary Function | Aqueous mounting medium with nuclear counterstain | Aqueous mounting medium with anti-fade agent |
| Key Additive | 4′,6-diamidino-2-phenylindole (DAPI) sigmaaldrich.com | 1,4-Diazabicyclo[2.2.2]octane (DABCO) mybiosource.com |
| DAPI Fluorescence | Excitation: ~360 nm; Emission: ~460 nm (Blue) sigmaaldrich.com | N/A |
| Primary Application | Immunofluorescence where nuclear staining is required sigmaaldrich.com | General immunofluorescence to prevent photobleaching mybiosource.com |
| Compatibility | Prevents fading of FITC, Texas Red, Cy® dyes, Alexa Fluor™ dyes, GFP, etc. nowofol.com | Prevents fading of FITC, Texas Red, Alexa Fluor™ dyes, etc. mybiosource.com |
| Storage | 2-8°C, Protect from light sigmaaldrich.com | 2-8°C, Protect from light mybiosource.com |
Energy Storage and Conversion Applications Involving this compound (focus on chemical components)
There is no direct evidence of a product specifically named "this compound" being used as a chemical component in energy storage and conversion systems. However, the other major product category bearing this name is fluoropolymer coatings. Fluoropolymers as a class of materials are fundamental to many modern energy technologies due to their exceptional chemical inertness, thermal stability, and electrical properties. adtech.co.ukchemours.complasticsengineering.org
Fluoropolymers are critical chemical components in both high-performance batteries and fuel cells. dalau.comholscot.com Their unique properties are essential for ensuring the safety, longevity, and efficiency of these devices. chemours.comdalau.com
In Lithium-ion Batteries , fluoropolymers are used in several key roles:
Electrode Binders: Polyvinylidene fluoride (B91410) (PVDF) is a widely used binder material that holds the active electrode particles (like lithium cobalt oxide or graphite) together and adheres them to the metal current collectors. dalau.com It must be electrochemically stable at high voltages and resistant to the aggressive chemical environment of the electrolyte. daikinchemicals.com
Separators: Some advanced battery separators are coated with a thin layer of a fluoropolymer like PVDF. This coating enhances the thermal stability of the separator, preventing it from melting and causing a short circuit at high temperatures, thereby improving battery safety. dalau.com
Electrolyte Additives: Certain fluorinated compounds are added to the liquid electrolyte to help form a stable protective layer on the surface of the electrodes, known as the solid electrolyte interphase (SEI). dalau.com A stable SEI is crucial for a long battery cycle life. Daikin, for example, is developing fluoro-ethers as electrolyte additives to improve performance. daikinchemicals.comdaikinchemicals.com
Gaskets and Seals: Chemically resistant fluoropolymers like perfluoroalkoxy alkanes (PFA) are used for gaskets to prevent electrolyte leakage and protect the internal components. daikinchemicals.com
In Fuel Cells , particularly Proton Exchange Membrane (PEM) fuel cells, fluoropolymers are indispensable:
Proton Exchange Membrane: The core of a PEM fuel cell is a specialized fluoropolymer membrane (e.g., Nafion, a perfluorosulfonic acid polymer). This membrane is impermeable to gases but allows protons (H⁺ ions) to pass through, which is the essential function of the electrolyte in this system. dalau.com
Gas Diffusion Layers (GDLs): The carbon paper or cloth that distributes the reactant gases (hydrogen and oxygen) is treated with Polytetrafluoroethylene (PTFE). This makes the GDL hydrophobic, which is critical for managing the water produced during the reaction and preventing the cell from "flooding". dalau.com
Seals and Gaskets: Fluoroelastomers are used to create durable, chemically resistant seals that prevent the reactant gases from leaking, ensuring the safety and efficiency of the fuel cell stack. dalau.com
While "this compound" itself is not explicitly cited in photovoltaic literature, fluoropolymer films and coatings—the same class of material as the industrial this compound coating—are vital for the durability and efficiency of solar panels. fluorostore.comfluoropolymers.eu They are primarily used in the protective layers of photovoltaic (PV) modules. researchgate.net
Frontsheets: As a lightweight and durable alternative to glass, transparent fluoropolymer films like Ethylene tetrafluoroethylene (B6358150) (ETFE) are used as the top layer (frontsheet) of flexible solar panels. nowofol.comfluorogistx.com These films offer high light transmittance, excellent resistance to UV radiation and weathering, and a self-cleaning surface. nowofol.comfluorogistx.com
Backsheets: The backsheet is the outermost protective layer on the rear of a PV module. It must provide long-term protection from moisture, UV exposure, and environmental hazards, while also providing essential electrical insulation. Laminated backsheets often consist of a core of polyethylene (B3416737) terephthalate (B1205515) (PET) with an outer layer of a fluoropolymer like PVDF or Tedlar (PVF) for maximum weather resistance. fluorostore.comresearchgate.net Daikin offers its Zeffle™ series of fluoropolymer coating resins for protecting backsheet surfaces. daikinchemicals.com
Table 2: Applications of Fluoropolymers in Energy Technologies
| Technology | Component | Fluoropolymer Type(s) | Function |
| Lithium-ion Battery | Electrode Binder | PVDF dalau.com | Adheres active material to current collector; provides chemical stability. |
| Separator Coating | PVDF dalau.com | Enhances thermal stability and safety. | |
| Electrolyte Additive | Fluoro-ethers daikinchemicals.com | Improves stability and performance of the electrolyte. | |
| Gasket | PFA daikinchemicals.com | Provides chemical-resistant sealing. | |
| PEM Fuel Cell | Proton Exchange Membrane | PFSA (e.g., Nafion) dalau.com | Conducts protons while separating reactant gases. |
| Gas Diffusion Layer | PTFE dalau.com | Provides hydrophobicity for water management. | |
| Seals & Gaskets | Fluoroelastomers dalau.com | Prevents leakage of reactant gases. | |
| Photovoltaics | Frontsheet | ETFE, FEP fluorogistx.com | Provides transparency, UV/weather protection; lightweight alternative to glass. |
| Backsheet | PVDF, PVF (Tedlar) researchgate.net | Provides electrical insulation and long-term environmental protection. |
Based on a comprehensive review of available scientific and commercial data, the term "this compound" does not refer to a specific, singular chemical compound. Instead, it is a trade name used for several distinct commercial products, each with a different composition and application. As a result, generating a scientific article that adheres to the requested outline for a single chemical entity is not possible.
Extensive searches for a chemical compound named "this compound" in scientific databases have found no record of a specific molecular structure, IUPAC name, or dedicated body of research corresponding to such a compound. The name is associated with the following products:
Fluoropolymer Coating: A durable, corrosion-resistant industrial coating. The exact chemical composition is proprietary but falls under the general class of fluoropolymers.
Aqueous Mounting Medium: A laboratory product used in fluorescence microscopy to preserve tissue and cell smears and prevent photobleaching. Its formulation is a proprietary mixture.
Copolymer Fishing Line: A consumer product consisting of a copolymer infused with a fluorocarbon material.
The provided outline presumes the existence of a single, research-level chemical compound with established or emerging research into its synthesis, reactivity, and application in nanomaterials and computational design. Since no such compound exists under the name "this compound," it is not feasible to provide accurate, non-hallucinatory information for the requested sections:
Emerging Research Paradigms and Future Directions for Fluoroshield
Computational Design and Rational Discovery of New Fluoroshield-based Chemical Entities:There are no computational models or discovery programs based on a "this compound" chemical entity.
Therefore, the creation of a scientifically accurate article with detailed research findings and data tables as requested is impossible. The subject of the request is based on a misunderstanding of a commercial trade name for a specific chemical compound.
Q & A
Q. What are the standard protocols for applying Fluoroshield mounting medium in fluorescence microscopy?
this compound is applied after sample fixation, permeabilization, and staining. Key steps include:
- Permeabilization : Use 0.1% Triton X-100 in PBS for tissue sections or cell cultures to enhance antibody penetration .
- Mounting : Apply undiluted this compound directly onto stained samples, avoiding air bubbles during coverslip placement .
- Storage : Store mounted slides at 4°C in the dark to preserve fluorescence for >6 months .
- Imaging : Use confocal or widefield microscopy with appropriate filter sets for fluorophores like Alexa Fluor® 488 or Cy3 .
Q. How does this compound’s composition influence its compatibility with specific fluorophores?
this compound’s aqueous, anti-fade formulation excludes phenylenediamine (which degrades Cy dyes and phycobiliproteins) and supports:
Q. What distinguishes this compound variants (e.g., ab104139 vs. ab104135) in experimental design?
- ab104139 : Contains DAPI, ideal for experiments requiring nuclear counterstaining without additional steps .
- ab104135 : DAPI-free, allowing flexibility for alternative nuclear stains (e.g., Hoechst) .
- ab104129 : Includes PI for red-channel DNA labeling, suited for multicolor imaging .
Advanced Research Questions
Q. How can researchers address variability in fluorescence preservation across tissue types?
Variability arises from tissue thickness, fixation methods, and permeabilization efficiency. Optimize by:
- Section thickness : Use 5 µm paraffin or 10–20 µm frozen sections to balance signal retention and resolution .
- Fixation : Limit paraformaldehyde fixation to 4% for ≤2 hours to prevent over-crosslinking .
- Permeabilization : Adjust Triton X-100 concentration (0.1–0.3%) or duration (10–30 mins) based on tissue density .
Q. What methodological controls are critical when quantifying fluorescence intensity in this compound-mounted samples?
Q. How can conflicting results in nuclear counterstaining (DAPI/PI) be resolved?
- DAPI inconsistency : Ensure pH stability (this compound’s pH: 7.4–8.0) and avoid prolonged light exposure during mounting .
- PI interference : Confirm PI does not spectrally overlap with other dyes (e.g., Texas Red) in multicolor experiments .
- Quantitative validation : Use image analysis tools (e.g., ImageJ) to segment nuclei and verify staining uniformity .
Q. What advanced imaging techniques synergize with this compound for dynamic cellular studies?
- Time-lapse imaging : this compound’s anti-fade properties support short-term live-cell imaging (≤24 hrs) post-fixation .
- Super-resolution microscopy : Compatible with STED or SIM when paired with fluorophores like Alexa Fluor® 594 .
- Whole-mount imaging : Use diluted Triton X-100 (0.05%) for permeabilization in thick tissues (e.g., brain sections) .
Methodological Troubleshooting
Q. How to mitigate air bubble formation during mounting?
- Apply this compound as a single droplet at the center of the sample.
- Lower coverslip at a 45° angle to allow gradual medium spread .
Q. Why might this compound fail to prevent photobleaching in certain experiments?
Q. How to validate this compound’s performance in multiplexed staining workflows?
- Conduct sequential antibody staining to minimize cross-reactivity.
- Verify spectral separation using single-stained controls and unmixing algorithms (e.g., Zen software) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
